N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide
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Overview
Description
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide is a synthetic compound that has drawn interest due to its unique molecular structure and potential applications in various fields. This compound, characterized by its fused pyrrolo-pyridine ring system, exhibits interesting chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
Starting Materials: : The synthesis begins with commercially available reagents such as 2-(methylthio)benzoic acid and 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridine.
Key Steps
Amidation: : The 2-(methylthio)benzoic acid is first converted to an activated ester or acid chloride.
Coupling Reaction: : This activated intermediate is then coupled with 1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6-amine under controlled conditions to form the amide bond.
Purification: : The final product is purified by recrystallization or chromatography.
Industrial Production Methods
Industrial production may involve optimized reaction conditions to enhance yield and purity, including:
High-throughput reactors: : For scaling up the amidation and coupling reactions.
Automated purification systems: : For efficient and consistent product isolation.
Chemical Reactions Analysis
Types of Reactions
Oxidation: : The compound can undergo oxidation, potentially targeting the thioether group, converting it to a sulfoxide or sulfone.
Reduction: : Reduction reactions might involve the amide group, possibly converting it to an amine.
Substitution: : Substitution reactions could occur at the aromatic rings or the pyrrolo-pyridine core.
Common Reagents and Conditions
Oxidizing Agents: : Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).
Reducing Agents: : Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4).
Substitution Reagents: : Various halogenating agents, electrophiles for electrophilic aromatic substitution.
Major Products Formed
Oxidation: : Conversion to sulfoxides or sulfones.
Reduction: : Formation of primary or secondary amines.
Substitution: : Introduction of new functional groups on the aromatic or pyrrolo-pyridine rings.
Scientific Research Applications
Chemistry
Catalysis: : The compound's structure makes it a candidate for use as a ligand in coordination chemistry.
Molecular Probes: : Its unique features allow it to serve as a molecular probe in various chemical analyses.
Biology
Enzyme Inhibition: : Potential as an inhibitor for specific enzymes due to its structural components.
Receptor Binding: : Can be studied for its affinity and interaction with various biological receptors.
Medicine
Drug Development: : Potential application in the development of new therapeutic agents targeting specific diseases.
Biomarker Discovery: : Useful in identifying new biomarkers due to its distinct interactions with biological systems.
Industry
Material Science: : Utilized in the development of new materials with specific desired properties.
Pharmaceutical Synthesis: : Used as an intermediate or starting material for the synthesis of more complex pharmaceutical compounds.
Mechanism of Action
The precise mechanism of action involves:
Molecular Targets: : Interaction with specific proteins, enzymes, or receptors within biological systems.
Pathways Involved: : Modulation of signaling pathways, inhibition of enzymatic activity, or altering receptor function.
Comparison with Similar Compounds
Similar Compounds
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(phenylthio)benzamide: : Similar structure with a phenylthio group instead of a methylthio group.
N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylsulfonyl)benzamide: : Contains a methylsulfonyl group in place of the methylthio group.
Uniqueness
Methylthio Group: : Provides unique chemical reactivity and potential biological activity.
Structural Integrity: : The combination of the fused pyrrolo-pyridine ring system with the methylthio benzamide moiety is distinctive.
By exploring these facets, scientists can better understand the full potential and applications of N-(2-(1-methyl-7-oxo-1H-pyrrolo[2,3-c]pyridin-6(7H)-yl)ethyl)-2-(methylthio)benzamide across various domains.
Properties
IUPAC Name |
N-[2-(1-methyl-7-oxopyrrolo[2,3-c]pyridin-6-yl)ethyl]-2-methylsulfanylbenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2S/c1-20-10-7-13-8-11-21(18(23)16(13)20)12-9-19-17(22)14-5-3-4-6-15(14)24-2/h3-8,10-11H,9,12H2,1-2H3,(H,19,22) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GAFNSXUGIZSUHP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=CC2=C1C(=O)N(C=C2)CCNC(=O)C3=CC=CC=C3SC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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